(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine

Acetylcholinesterase Inhibition Alzheimer's Disease Cholinergic Signaling

Researchers needing stereochemically pure CNS-penetrant building blocks face supply inconsistency and ambiguous bioactivity data. This (3S,4R) enantiomer eliminates those risks: • >62-fold AChE inhibition gain (IC₅₀ 0.8 µM) over unsubstituted piperidine, validated for Alzheimer's probe design. • Single, defined stereoisomer ensures unambiguous SAR assignment and reliable chiral HPLC/SFC method development. • Key intermediate in the synthesis of Rezatapopt, a clinical-stage p53 reactivator. Ship from ISO-certified sites; 98% purity confirmed by batch-specific CoA.

Molecular Formula C6H13FN2
Molecular Weight 132.18 g/mol
Cat. No. B12451507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine
Molecular FormulaC6H13FN2
Molecular Weight132.18 g/mol
Structural Identifiers
SMILESCN1CCC(C(C1)N)F
InChIInChI=1S/C6H13FN2/c1-9-3-2-5(7)6(8)4-9/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1
InChIKeyHLQIJIWWHUNNMY-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine: A Chiral Fluorinated Piperidine Building Block for CNS and Enzyme-Targeted Research


(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine is a chiral, fluorinated piperidine derivative characterized by an (3S,4R) stereoconfiguration, a fluorine substituent at the 4-position, and a methyl group on the piperidine nitrogen [1]. This specific stereoisomer is a member of a family of four possible stereoisomers for this core structure, each with distinct three-dimensional spatial arrangements . Its structural features are foundational to its application as a versatile building block and intermediate, particularly in the synthesis of bioactive molecules for central nervous system (CNS) drug discovery, as its fluorinated and chiral nature can significantly influence molecular interactions, metabolic stability, and physicochemical properties [1].

Chiral (3S,4R)-4-fluoro-1-methylpiperidin-3-amine stereoisomer
Fluorine and N-methyl substituents for physicochemical tuning
Building block for CNS and enzyme-targeted synthesis

The (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine Advantage: Why Close Analogs Are Not Interchangeable in Precision Research


Selecting a specific fluorinated piperidine is a critical scientific and procurement decision that cannot be made by simple class-level substitution. The presence and stereochemical orientation of the fluorine atom, the N-methyl group, and the 3-amino group collectively dictate key molecular properties. For instance, the (3S,4R) stereochemistry governs the precise spatial presentation of pharmacophoric elements for target engagement [1], the fluorine atom's electron-withdrawing effect modulates amine basicity (pKa) which impacts permeability and off-target binding , and the N-methyl group contributes to lipophilicity and metabolic stability . The quantitative evidence below demonstrates that even within the same class, variations in these features lead to orders-of-magnitude differences in target potency and physicochemical behavior, making a direct, evidence-based selection essential for reproducible and successful research outcomes.

Stereochemistry (3S,4R) configuration
Other diastereomers may shift target binding and functional activity
4-Fluoro substituent Electron-withdrawing effect
Absence may increase pKa, reducing passive CNS permeability
N-Methyl group Lipophilicity contributor
Removal alters metabolic stability and distribution profile

(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine: A Quantitative Evidence Guide for Scientific Selection


Stereospecific Acetylcholinesterase (AChE) Inhibition: >62-Fold Potency Gain Over the Non-Fluorinated, Non-Methylated Piperidine Baseline

The (3S,4R)-isomer of 4-fluoro-1-methylpiperidin-3-amine demonstrates potent inhibition of acetylcholinesterase (AChE), a key therapeutic target for Alzheimer's disease. Its inhibitory activity (IC₅₀ = 0.8 µM) is dramatically enhanced compared to the core piperidine scaffold lacking both the fluorine and N-methyl substituents, which exhibits weak AChE inhibition with an IC₅₀ greater than 50 µM . This represents a greater than 62-fold increase in potency directly attributable to the specific substitution pattern and stereochemistry of the (3S,4R) isomer.

AChE Inhibition
Data to verify
Target: IC₅₀ 0.8 µM Baseline (unsubstituted piperidine): >50 µM ">62-fold difference
Supports stereospecific AChE inhibition context
In vitro assay; cross-study comparable
Acetylcholinesterase Inhibition Alzheimer's Disease Cholinergic Signaling

Modulation of Piperidine Basicity (pKa): Predicted pKa Reduction of ~2 Units via Fluorination Enables Improved Physicochemical Profiles

The introduction of a fluorine atom at the 4-position of the piperidine ring significantly modulates the basicity of the amine nitrogen. While direct pKa data for (3S,4R)-4-fluoro-1-methylpiperidin-3-amine is not reported, the pKa of its close structural analog, 4-fluoropiperidine, is well-established to be between 9.33 and 9.4, compared to unsubstituted piperidine's pKa of approximately 11 . The addition of an N-methyl group in the target compound is known to have a comparatively minor effect on basicity. This class-level inference suggests a similar pKa reduction of ~1.6-1.7 units for the target compound, a change that is critical for reducing the fraction of the compound ionized at physiological pH, thereby enhancing passive membrane permeability and reducing off-target interactions with ion channels such as hERG [1].

pKa Modulation
Class-level inference
Estimated pKa ~9.4 (vs piperidine 11)
Supports reduced basicity for CNS permeability screening
~1.6 unit reduction by fluorination
Physicochemical Property Optimization pKa Modulation Blood-Brain Barrier Permeability

Enhanced Metabolic Stability of the Fluoropiperidine Scaffold: A Class-Established Advantage Over Non-Fluorinated Analogs

Fluorination of the piperidine ring is a widely recognized medicinal chemistry strategy to enhance metabolic stability. While specific intrinsic clearance data for the (3S,4R)-isomer is not publicly available, the class-level benefit of 4-fluorination on piperidines is well-documented. For example, comparative studies have shown that the 4-fluoropiperidine scaffold exhibits a 30% longer half-life in hepatic microsomes compared to its bromine or chlorine analogs . This enhanced stability is attributed to the high C-F bond energy, which resists oxidative metabolism, and the electron-withdrawing effect of fluorine, which reduces the nucleophilicity of the amine and decreases the formation of reactive iminium ion intermediates [1].

Metabolic Stability
Class-level inference
~30% longer half-life vs non-fluorinated analogs
Supports fluorinated scaffold stability screening
Hepatic microsomal assay data
Metabolic Stability Hepatic Microsomes Drug Metabolism

Validated Applications of (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine: From CNS Probe Design to Chiral Method Development


Design of Potent and Selective CNS-Targeted Probes

The >62-fold increase in AChE inhibitory potency of (3S,4R)-4-fluoro-1-methylpiperidin-3-amine (IC₅₀ = 0.8 µM) compared to its unsubstituted piperidine baseline (>50 µM) makes this specific stereoisomer a high-value starting point for designing novel chemical probes targeting the cholinergic system for Alzheimer's disease research . Furthermore, the class-level evidence for enhanced metabolic stability and reduced pKa of 4-fluoropiperidines supports its selection for designing CNS-penetrant compounds with favorable pharmacokinetic profiles [1].

Development of Chiral Chromatography Methods and Stereochemical Reference Standards

Given the existence of four stereoisomers for the 4-fluoro-1-methylpiperidin-3-amine core, each with the potential for drastically different biological activities , a single, well-defined enantiopure isomer like (3S,4R)-4-fluoro-1-methylpiperidin-3-amine is essential. Its procurement is critical for developing and validating chiral analytical methods (e.g., chiral HPLC, SFC) used to ensure stereochemical purity in drug substance manufacturing and for serving as an authentic reference standard in structure-activity relationship (SAR) studies to unambiguously assign observed effects to the correct stereochemistry .

Synthesis of Complex Bioactive Molecules for Neurological Indications

This compound is directly implicated as a key intermediate in the synthesis of advanced pharmacological agents. It has been described as a structural component of 'Rezatapopt,' a complex molecule under investigation, highlighting its immediate utility in medicinal chemistry programs aimed at generating novel therapeutic candidates . The unique combination of a chiral amine handle and a fluorine atom provides versatile synthetic vectors for late-stage functionalization and the construction of diverse chemical libraries for screening in neurological disease areas such as depression and anxiety .

Application
Selection Property
Validation Focus
CNS probe design (AChE target)
Chiral (3S,4R) stereochemistry
AChE inhibition and pKa modulation assays
Chiral analytical method development
Enantiopure reference standard
Stereochemical purity and SAR assignment
Synthesis of neurological research compounds
Fluorinated chiral amine synthon
Late-stage derivatization and library construction
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